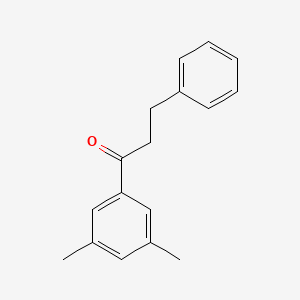

3',5'-Dimethyl-3-phenylpropiophenone

CAS No.: 898764-33-5

Cat. No.: VC2483852

Molecular Formula: C17H18O

Molecular Weight: 238.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898764-33-5 |

|---|---|

| Molecular Formula | C17H18O |

| Molecular Weight | 238.32 g/mol |

| IUPAC Name | 1-(3,5-dimethylphenyl)-3-phenylpropan-1-one |

| Standard InChI | InChI=1S/C17H18O/c1-13-10-14(2)12-16(11-13)17(18)9-8-15-6-4-3-5-7-15/h3-7,10-12H,8-9H2,1-2H3 |

| Standard InChI Key | LEUDXBDQVFAKCH-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1)C(=O)CCC2=CC=CC=C2)C |

| Canonical SMILES | CC1=CC(=CC(=C1)C(=O)CCC2=CC=CC=C2)C |

Introduction

Chemical Structure and Properties

3',5'-Dimethyl-3-phenylpropiophenone (CAS No: 898764-33-5) is characterized by its specific molecular structure that influences its chemical behavior and applications. The compound features a propiophenone skeleton with key structural modifications that distinguish it from related compounds.

Basic Identification

The compound is formally known by its IUPAC name 1-(3,5-dimethylphenyl)-3-phenylpropan-1-one. This systematic nomenclature reflects its core structure: a propan-1-one backbone with a 3,5-dimethylphenyl group at position 1 and a phenyl group at position 3.

Physical and Chemical Properties

The physical and chemical properties of 3',5'-Dimethyl-3-phenylpropiophenone are summarized in Table 1, which presents both experimental and predicted values for various parameters.

Table 1: Physical and Chemical Properties of 3',5'-Dimethyl-3-phenylpropiophenone

The compound contains a carbonyl group that serves as a reactive site for various chemical transformations. This functional group, along with the aromatic rings, contributes to the compound's reactivity profile and potential applications in synthetic chemistry. The presence of methyl substituents on the aromatic ring likely influences electronic properties and reactivity patterns compared to unsubstituted analogs.

Structural Identifiers

For computational and database purposes, the compound can be identified using the following structural identifiers:

-

InChI Key: LEUDXBDQVFAKCH-UHFFFAOYSA-N (from search results)

-

Canonical SMILES: CC1=CC(=CC(=C1)C(=O)CCC2=CC=CC=C2)C (from search results)

These identifiers provide standardized representations of the molecular structure, facilitating its identification in chemical databases and computational chemistry applications.

Synthesis Methods

The synthesis of 3',5'-Dimethyl-3-phenylpropiophenone typically employs established organic chemistry methodologies, with the Friedel-Crafts acylation reaction being the predominant approach.

Friedel-Crafts Acylation

The primary synthetic route involves the Friedel-Crafts acylation reaction, which enables the formation of the key carbon-carbon bonds in the target molecule. This reaction typically involves the reaction of 3,5-dimethylacetophenone with benzoyl chloride in the presence of a Lewis acid catalyst.

The general reaction scheme involves:

-

Activation of the acyl chloride by the Lewis acid catalyst

-

Electrophilic attack on the aromatic ring

-

Formation of the ketone product after deprotonation

Reaction Conditions

The optimal reaction conditions for the synthesis include:

-

Catalyst: Aluminum chloride (AlCl₃) is commonly employed as the Lewis acid catalyst

-

Solvent: Typically dichloromethane or chloroform

-

Temperature: The reaction is often initiated at low temperatures (0-5°C) and then allowed to warm to room temperature

-

Reaction Time: Typically 2-4 hours, depending on scale and specific conditions

Industrial Production Methods

On an industrial scale, the production of 3',5'-Dimethyl-3-phenylpropiophenone follows similar synthetic routes but with optimized conditions for higher yield and purity. Industrial production methods often incorporate:

-

Continuous flow reactors for better temperature control and mixing

-

Advanced purification techniques such as recrystallization and chromatography

-

Process optimizations to reduce waste and improve atom economy

These industrial methods enable the efficient production of high-purity 3',5'-Dimethyl-3-phenylpropiophenone for various commercial applications.

Chemical Reactivity

3',5'-Dimethyl-3-phenylpropiophenone exhibits reactivity characteristic of ketones, with the carbonyl group serving as the primary site for many transformations.

Typical Reactions

The compound can undergo several types of reactions, including:

-

Reduction: The carbonyl group can be reduced to form corresponding alcohols using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Oxidation: The compound may undergo oxidation reactions to form corresponding carboxylic acids or more complex oxidation products.

-

Nucleophilic Addition: As a ketone, it can participate in nucleophilic addition reactions with various nucleophiles.

-

Condensation Reactions: The carbonyl group enables various condensation reactions, potentially leading to the formation of heterocyclic compounds.

These reactivity patterns make 3',5'-Dimethyl-3-phenylpropiophenone valuable as a synthetic intermediate in the preparation of more complex molecular structures.

Applications

3',5'-Dimethyl-3-phenylpropiophenone has found applications across multiple sectors, particularly as an intermediate in synthetic chemistry.

Pharmaceutical Applications

In pharmaceutical development, this compound serves as an important intermediate in the synthesis of more complex molecules with potential therapeutic activities. The specific structural features of 3',5'-Dimethyl-3-phenylpropiophenone make it valuable for introducing the propiophenone moiety into pharmaceutical candidates.

Agrochemical Applications

The compound is utilized in the development of agrochemicals, where its structural properties can be leveraged to create compounds with specific activities against agricultural pests and diseases.

Specialty Chemicals and Materials

Beyond pharmaceutical and agrochemical applications, 3',5'-Dimethyl-3-phenylpropiophenone is employed in the production of specialty chemicals, including:

-

Polymers with specific properties

-

Resins for coatings and adhesives

-

Advanced materials with tailored characteristics

These diverse applications highlight the versatility of 3',5'-Dimethyl-3-phenylpropiophenone as a building block in chemical synthesis.

Comparison with Similar Compounds

Understanding the differences between 3',5'-Dimethyl-3-phenylpropiophenone and structurally related compounds provides insight into its unique properties and applications.

Structural Analogs

Several compounds share structural similarities with 3',5'-Dimethyl-3-phenylpropiophenone but differ in key aspects:

Table 2: Comparison with Structural Analogs

| Compound | Structural Differences | Key Distinctions |

|---|---|---|

| Propiophenone | Lacks methyl substituents on the aromatic ring and the additional phenyl group | Simpler structure, different reactivity profile |

| 3,5-Dimethylacetophenone | Lacks the phenyl group attached to the propiophenone backbone | Precursor in synthesis, different electronic properties |

| Benzophenone | Contains two phenyl groups but lacks the propyl backbone and methyl substituents | Different reactivity, photochemical properties |

Structure-Property Relationships

The unique structural features of 3',5'-Dimethyl-3-phenylpropiophenone, particularly the presence of both methyl groups and the phenyl substituent, contribute to its distinct chemical properties and reactivity patterns compared to its analogs. These structural differences affect:

-

Electronic distribution across the molecule

-

Steric considerations in reactions

-

Lipophilicity and related physical properties

-

Potential for specific molecular interactions

These structure-property relationships explain why 3',5'-Dimethyl-3-phenylpropiophenone may exhibit different behavior in chemical reactions and biological systems compared to structurally similar compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume